molecular formula C15H15FN2O B2827444 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2309728-13-8

3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No.: B2827444
CAS No.: 2309728-13-8
M. Wt: 258.296
InChI Key: YWGYOXNPUAMOKX-UHFFFAOYSA-N
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Description

3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine substituent. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is currently unknown. The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Biochemical Pathways

The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids , suggesting that it may play a role in these pathways.

Chemical Reactions Analysis

3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Properties

IUPAC Name

3-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-12-7-13-4-5-14(8-12)18(13)15(19)11-3-1-2-10(6-11)9-17/h1-3,6,12-14H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYOXNPUAMOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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